2-Bromo-6-methyl-4-nitrophenol
Description
Contextual Significance within Substituted Phenol (B47542) Chemistry and Organic Synthesis
Substituted phenols are a class of aromatic compounds that are foundational to numerous chemical processes and applications. numberanalytics.comwikipedia.org They serve as critical starting materials and intermediates in the synthesis of more complex molecules, including pharmaceuticals, polymers, and dyes. wisdomlib.orgiitk.ac.in The reactivity of the phenol ring is significantly influenced by the nature and position of its substituents. numberanalytics.com The hydroxyl (-OH) group activates the ring towards electrophilic aromatic substitution, directing incoming groups primarily to the ortho and para positions. wikipedia.org
In the case of 2-Bromo-6-methyl-4-nitrophenol, the molecule possesses a unique combination of substituents that dictate its chemical behavior:
Hydroxyl Group (-OH): A strongly activating, ortho-, para-directing group that also imparts acidity to the compound. wikipedia.orgsolubilityofthings.com
Bromo Group (-Br): An electron-withdrawing but ortho-, para-directing deactivator. quora.com
Nitro Group (-NO2): A powerful electron-withdrawing and deactivating group that increases the phenol's acidity. numberanalytics.com
Methyl Group (-CH3): An electron-donating, activating group. numberanalytics.com
This specific arrangement of functional groups makes this compound a highly specialized building block in organic synthesis. solubilityofthings.com Its structure allows for tailored chemical transformations, leveraging the distinct electronic effects of each substituent to achieve desired synthetic outcomes.
Historical Perspectives on Halogenated and Nitrated Phenols in Academic Inquiry
The scientific inquiry into phenols dates back to the 19th century, with the initial discovery of phenol (carbolic acid) from coal tar in 1834. wikipedia.org The subsequent exploration of its reactivity led to the development of key electrophilic aromatic substitution reactions, including halogenation and nitration. wikipedia.org Early research demonstrated that phenol reacts readily with bromine to yield poly-substituted products and with nitric acid to form nitrophenols. wikipedia.org
The study of halogenated and nitrated phenols gained momentum as chemists sought to understand the directing effects of substituents on aromatic rings and to create new chemical entities. acs.org These compounds became essential for producing a wide range of materials, from explosives like picric acid (2,4,6-trinitrophenol) to antiseptics and dyes. wikipedia.org The investigation into the nitration of halogenated phenols, a process central to the synthesis of compounds like this compound, has been a subject of academic study for decades, exploring reaction mechanisms and the formation of various isomers. acs.org The presence of nitrophenols in the environment, stemming from both natural processes and industrial activity, has also driven long-standing research into their formation and degradation. pjoes.com
Contemporary Research Challenges and Opportunities for this compound
Modern research continues to explore the chemistry of halogenated phenols, partly driven by the need to address their environmental impact. Many halogenated phenols are recognized as persistent and toxic environmental pollutants, presenting a significant challenge for remediation. rsc.org Scientific investigations are focused on understanding their degradation pathways, both in the atmosphere and in condensed phases, to develop effective removal strategies. rsc.org
Conversely, the unique reactivity of compounds like this compound presents numerous opportunities for advanced chemical synthesis. It is valued as a research chemical and an intermediate for creating more complex organic molecules. evitachem.comgeorganics.skchemicalbook.com The functional groups on the ring can be selectively modified or used to direct further reactions, making it a versatile tool for synthetic chemists. Research opportunities lie in its application as a precursor for novel materials, potential pharmaceutical agents, and specialized dyes or pigments. evitachem.com
Scope and Objectives of Current Scholarly Investigations
Current scholarly investigations into this compound and related compounds are multifaceted. The primary objectives include:
Synthetic Utility: Exploring its use as a key intermediate in multi-step organic syntheses to access complex molecular targets. evitachem.commedchemexpress.com This involves leveraging the existing functional groups for further chemical transformations.
Reaction Mechanism Studies: Investigating the kinetics and mechanisms of reactions involving the compound to better control reaction outcomes and improve synthesis efficiency.
Development of Novel Compounds: Using this compound as a scaffold to synthesize new molecules for evaluation in areas such as materials science and biological research. evitachem.com
Physicochemical Characterization: Detailed analysis of its structural and electronic properties through spectroscopic and computational methods to better predict its reactivity. researchgate.net
These investigations aim to expand the fundamental understanding and practical applications of this specialized halogenated nitrophenol in the broader field of organic chemistry.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 4186-49-6 fluorochem.co.uksynquestlabs.com, 20039-91-2 chemicalbook.comscbt.com |
| Molecular Formula | C₇H₆BrNO₃ chemicalbook.comscbt.com |
| Molecular Weight | 232.03 g/mol chemicalbook.com |
| IUPAC Name | This compound fluorochem.co.uk |
| Synonyms | 6-Bromo-4-nitro-o-cresol, 3-Bromo-2-hydroxy-5-nitrotoluene synquestlabs.com |
| Appearance | Yellow solid chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-methyl-4-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-4-2-5(9(11)12)3-6(8)7(4)10/h2-3,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMYXGRHDGEXOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Derivatization of 2 Bromo 6 Methyl 4 Nitrophenol
Regioselective Bromination Strategies for Nitrophenol Precursors
The synthesis of 2-Bromo-6-methyl-4-nitrophenol can be achieved by the regioselective bromination of its precursor, 2-methyl-4-nitrophenol (B1582141). The directing effects of the substituents on the precursor's aromatic ring are crucial for determining the position of bromination. The hydroxyl (-OH) group is a potent activating group and an ortho, para-director. The methyl (-CH₃) group is also an activating, ortho, para-directing group. Conversely, the nitro (-NO₂) group is a deactivating, meta-director.
In 2-methyl-4-nitrophenol, the powerful activating effect of the hydroxyl group dominates the reaction's regiochemistry. The para position relative to the hydroxyl group is already occupied by the nitro group. Therefore, electrophilic substitution is directed to the available ortho positions. Of the two ortho positions (C2 and C6), C2 is occupied by the methyl group, leaving the C6 position as the primary site for electrophilic attack.
Various brominating agents can be employed to achieve this transformation. N-bromosuccinimide (NBS) is a common reagent for regioselective bromination, particularly for activated aromatic rings. nih.gov The reaction is typically carried out in a suitable solvent, such as acetonitrile (B52724), under controlled temperature conditions to afford the desired this compound. nih.gov The selection of the brominating agent and reaction conditions is key to maximizing the yield of the target isomer and minimizing the formation of by-products.
Table 1: Regioselective Bromination of 2-methyl-4-nitrophenol
| Precursor | Brominating Agent | Position of Bromination | Product | Rationale |
|---|
Nitration Pathways for Substituted Bromophenols
An alternative synthetic route involves the nitration of a substituted bromophenol precursor, specifically 2-Bromo-6-methylphenol. In this molecule, the directing effects of the substituents again determine the outcome of the electrophilic aromatic substitution. The hydroxyl group is the strongest activating group and directs incoming electrophiles to the ortho and para positions. The methyl group is also an ortho, para-director, while the bromine atom is a deactivating ortho, para-director.
The reinforcing directing effects of the hydroxyl, methyl, and bromo groups make the C4 position (para to the hydroxyl group) the most electronically enriched and sterically accessible site for nitration. The reaction is typically performed using a standard nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). smolecule.commasterorganicchemistry.comyoutube.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the electron-rich aromatic ring. masterorganicchemistry.comyoutube.comjove.com Careful control of the reaction temperature is necessary to prevent over-nitration and the formation of unwanted isomers.
Table 2: Nitration of 2-Bromo-6-methylphenol
| Precursor | Nitrating Agent | Position of Nitration | Product | Rationale |
|---|
Multi-Step Synthesis of this compound via Directed Functionalization
The synthesis of this compound is a classic example of a multi-step synthesis where the order of reactions is critical to achieving the desired substitution pattern. libretexts.org The sequence of introducing the bromo, methyl, and nitro groups onto the phenol (B47542) backbone is dictated by the directing effects of the functional groups added in each step.
A common and logical synthetic pathway begins with a readily available starting material, such as 2-methylphenol (o-cresol).
Nitration of 2-methylphenol: The first step is the nitration of 2-methylphenol. The hydroxyl and methyl groups are both ortho, para-directors. Their combined influence strongly directs the incoming nitro group to the C4 position (para to the hydroxyl group) and the C6 position (ortho to the hydroxyl group). This results in a mixture of isomers, primarily 2-methyl-4-nitrophenol and 2-methyl-6-nitrophenol. The desired 2-methyl-4-nitrophenol isomer must then be separated from the mixture, typically through methods like crystallization or chromatography.
Bromination of 2-methyl-4-nitrophenol: The separated 2-methyl-4-nitrophenol is then subjected to bromination, as described in section 2.1. The potent activating hydroxyl group directs the bromine to the only available ortho position, C6, yielding the final product, this compound.
This strategic, step-by-step functionalization ensures high regioselectivity that would be impossible to achieve in a single step.
Green Chemistry Approaches in this compound Synthesis
Traditional methods for nitration and bromination often rely on harsh reagents and produce significant chemical waste, prompting research into more environmentally friendly alternatives.
For nitration, conventional methods utilize corrosive concentrated nitric and sulfuric acids. orientjchem.org Green chemistry approaches aim to replace these reagents. This includes the use of solid acid catalysts like metal-modified montmorillonite (B579905) clays, which are reusable and reduce corrosive waste. organic-chemistry.org Other methods employ milder nitrating systems, such as calcium nitrate (B79036) in acetic acid, or utilize microwave-assisted synthesis to dramatically shorten reaction times, reduce energy consumption, and increase product yield. orientjchem.org
For bromination, replacing hazardous elemental bromine is a key goal. The use of solid, manageable brominating agents like N-bromosuccinimide (NBS) is already a step toward safer handling. nih.gov Further green advancements focus on catalytic systems that improve atom economy. For instance, using hydrogen peroxide in the presence of a bromide source can generate the brominating species in situ, with water as the only significant byproduct. google.com Such methods reduce waste and avoid the use of stoichiometric amounts of harsher reagents. google.com
Synthesis of Advanced Derivatives for Further Chemical Transformations
This compound serves as a versatile intermediate for the synthesis of more complex molecules through reactions at its various functional groups.
The bromine atom at the C2 position can potentially be replaced via nucleophilic aromatic substitution (SₙAr). Aryl halides are typically unreactive toward nucleophiles, but the presence of the strongly electron-withdrawing nitro group at the para position (C4) activates the ring for such reactions. The nitro group stabilizes the negative charge of the Meisenheimer complex intermediate, facilitating the substitution of the bromine atom by a variety of nucleophiles. Potential nucleophiles could include alkoxides, amines, or cyanides, allowing for the introduction of new functional groups at the C2 position.
The phenolic hydroxyl group is a prime site for derivatization, most commonly through etherification. The Williamson ether synthesis is a widely used method for this purpose. masterorganicchemistry.comyoutube.com This reaction proceeds in two steps:
Deprotonation: The acidic phenolic proton is removed by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a nucleophilic phenoxide ion.
Nucleophilic Substitution: The resulting phenoxide ion then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in a bimolecular nucleophilic substitution (Sₙ2) reaction to form an ether linkage. masterorganicchemistry.com
This pathway allows for the attachment of a wide variety of alkyl or aryl groups to the phenolic oxygen, significantly expanding the molecular diversity accessible from this compound.
Table 3: Functionalization of the Hydroxyl Group via Williamson Ether Synthesis
| Reagents | Reaction Type | Product Type |
|---|
Modifications of the Methyl Group
The methyl group of this compound, while generally stable, can be chemically modified to introduce new functionalities. These modifications can significantly alter the steric and electronic properties of the parent molecule, leading to derivatives with unique chemical and biological profiles. Key transformations include halogenation and oxidation to introduce carbonyl or carboxyl groups.
One of the most common modifications of a benzylic methyl group is free-radical halogenation. This reaction typically proceeds by treating the substrate with a halogenating agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator like benzoyl peroxide or AIBN. The reaction is usually carried out in a non-polar solvent, such as carbon tetrachloride, and is initiated by heat or UV light. This process can lead to the sequential replacement of the hydrogen atoms of the methyl group with halogen atoms, yielding bromomethyl, dibromomethyl, and tribromomethyl derivatives. The degree of halogenation can be controlled by adjusting the stoichiometry of the halogenating agent.
Another significant modification involves the oxidation of the methyl group. Depending on the oxidizing agent and reaction conditions, the methyl group can be converted into a formyl group (an aldehyde) or a carboxyl group (a carboxylic acid). Mild oxidizing agents are required to stop the oxidation at the aldehyde stage, while stronger oxidizing agents will typically lead to the formation of the carboxylic acid. The resulting 2-bromo-4-nitro-6-substituted-phenol derivatives are valuable intermediates for further synthetic transformations.
Below is a table summarizing potential modifications of the methyl group and the typical reagents used, based on known transformations of similar aromatic compounds.
| Modification | Product | Reagents and Conditions | Potential Applications of Product |
| Halogenation | 2-Bromo-6-(bromomethyl)-4-nitrophenol | N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN), non-polar solvent, heat or UV light | Intermediate for nucleophilic substitution reactions |
| Oxidation to Aldehyde | 2-Bromo-6-formyl-4-nitrophenol | Mild oxidizing agents (e.g., ceric ammonium (B1175870) nitrate) | Building block for the synthesis of Schiff bases, heterocycles |
| Oxidation to Carboxylic Acid | 2-Bromo-6-carboxy-4-nitrophenol | Strong oxidizing agents (e.g., KMnO4, H2CrO4) | Precursor for the synthesis of esters, amides, and other acid derivatives |
Strategic Reductions and Oxidations for Derivative Synthesis
Strategic reduction and oxidation reactions targeting the nitro group and other functionalities of this compound are fundamental in the synthesis of a wide array of derivatives. These transformations are crucial for modulating the electronic and biological properties of the molecule.
The reduction of the nitro group is a particularly valuable transformation, as it leads to the formation of an amino group, yielding 4-amino-2-bromo-6-methylphenol. This amino-substituted phenol is a versatile precursor for a variety of further derivatizations, including diazotization reactions, amide bond formation, and the synthesis of heterocyclic compounds. The chemoselective reduction of the nitro group in the presence of other reducible functionalities, such as the bromine atom, is a key challenge. organic-chemistry.org A variety of reducing agents can be employed for this purpose, ranging from metal-acid systems like tin and hydrochloric acid to catalytic hydrogenation. evitachem.comscispace.com The choice of reagent is critical to ensure the desired selectivity and to avoid unwanted side reactions.
Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere, is a clean and efficient method for nitro group reduction. evitachem.com Transfer hydrogenation, which utilizes a hydrogen donor like hydrazine (B178648) or formic acid in the presence of a catalyst, offers a milder alternative. organic-chemistry.org Chemical reducing agents, including sodium dithionite (B78146) or iron powder in acidic media, are also commonly used. The reaction conditions for these reductions can be tailored to be compatible with the other functional groups present in the molecule.
While the primary focus of oxidation is often the methyl group, other strategic oxidations can be envisioned, although they are less common for this particular substrate. The phenolic hydroxyl group can potentially be oxidized under specific conditions, though this can often lead to complex product mixtures or polymerization.
The following table outlines key reduction and oxidation reactions for the synthesis of derivatives from this compound, with representative conditions based on analogous compounds.
| Reaction Type | Target Functional Group | Product | Reagents and Conditions | Significance of Transformation |
| Reduction | Nitro Group | 4-Amino-2-bromo-6-methylphenol | Catalytic hydrogenation (H2, Pd/C), Metal-acid (Sn/HCl), Transfer hydrogenation (Hydrazine, Pd/C) organic-chemistry.orgevitachem.comscispace.com | Introduction of a versatile amino group for further derivatization |
| Oxidation | Methyl Group | 2-Bromo-6-carboxy-4-nitrophenol | Potassium permanganate (B83412) (KMnO4) in a basic solution, followed by acidification | Conversion of the methyl group to a carboxylic acid for the synthesis of esters and amides |
Advanced Spectroscopic and Structural Characterization of 2 Bromo 6 Methyl 4 Nitrophenol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Tautomerism Studies
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides a detailed map of the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
The ¹H NMR spectrum of 2-bromo-6-methyl-4-nitrophenol is expected to provide key information for its structural confirmation. The molecule has three distinct types of protons: two aromatic protons, a methyl group, and a phenolic hydroxyl proton.
Chemical Shifts : The precise positions of these proton signals (chemical shifts, δ) are dictated by the electronic effects of the substituents on the benzene (B151609) ring. The nitro group (-NO₂) is strongly electron-withdrawing, causing deshielding (a shift to a higher ppm value) of nearby protons. The bromo (-Br) and hydroxyl (-OH) groups also have significant electronic effects, while the methyl group (-CH₃) is weakly electron-donating. The phenolic proton's chemical shift is highly dependent on solvent and concentration due to hydrogen bonding, but it is expected to appear significantly downfield, influenced by the intramolecular hydrogen bond with the nitro group.
Coupling Constants : The two aromatic protons are on adjacent carbons (C3 and C5) but are meta to each other. This arrangement would lead to a splitting of their signals into doublets due to spin-spin coupling. The magnitude of this interaction, the coupling constant (J), for meta-protons on a benzene ring is typically small, in the range of 2-4 Hz. Analysis of this coupling constant helps to confirm the substitution pattern of the aromatic ring.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound Predicted data based on established substituent effects in NMR spectroscopy. Actual experimental values may vary.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -OH | 10.5 - 11.5 | Singlet (broad) | - |
| Ar-H (position 3) | 8.0 - 8.2 | Doublet (d) | ~2-3 Hz (⁴J) |
| Ar-H (position 5) | 7.8 - 8.0 | Doublet (d) | ~2-3 Hz (⁴J) |
| -CH₃ | 2.3 - 2.5 | Singlet (s) | - |
While ¹H NMR provides information about the protons, ¹³C NMR spectroscopy probes the carbon skeleton of the molecule. For this compound, seven distinct signals are expected in the ¹³C NMR spectrum, one for each unique carbon atom. The chemical shifts are influenced by the attached substituents, with carbons bonded to electronegative atoms (like oxygen and bromine) and those affected by the nitro group's electron-withdrawing nature appearing at higher ppm values.
To definitively assign each signal, two-dimensional (2D) NMR techniques are employed:
COSY (Correlation Spectroscopy) : This experiment reveals correlations between coupled protons. In this case, a COSY spectrum would show a cross-peak between the two meta-aromatic protons, confirming their coupling relationship.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment maps each proton signal to the carbon atom to which it is directly attached. It would be used to unambiguously link the aromatic proton signals to their respective aromatic carbon signals and the methyl proton signal to the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique shows correlations between protons and carbons that are two or three bonds away. For instance, the methyl protons would show HMBC correlations to the carbon at position 6 (two bonds) and the carbons at positions 1 and 5 (three bonds). The aromatic protons would similarly show correlations to neighboring carbons, allowing for the complete and unambiguous assignment of the entire carbon skeleton.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on established substituent effects in NMR spectroscopy. Actual experimental values may vary.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 (-OH) | 150 - 155 |
| C-2 (-Br) | 115 - 120 |
| C-3 | 125 - 130 |
| C-4 (-NO₂) | 140 - 145 |
| C-5 | 120 - 125 |
| C-6 (-CH₃) | 135 - 140 |
| -CH₃ | 18 - 22 |
Nitrogen-15 (¹⁵N) NMR is a specialized technique that provides direct insight into the electronic environment of nitrogen atoms. Although its low natural abundance (0.37%) and lower sensitivity can make it challenging, it is highly valuable for studying molecules containing nitrogen, such as nitroaromatics. youtube.com
For this compound, the ¹⁵N NMR spectrum would show a single resonance corresponding to the nitrogen atom of the nitro group. The chemical shift of this nitrogen is very sensitive to the electronic effects of the other substituents on the aromatic ring. Aromatic nitro groups typically resonate in a range of approximately +10 to -20 ppm relative to nitromethane. researchgate.net The combined electronic influence of the hydroxyl, bromo, and methyl groups in this molecule would determine the precise chemical shift, offering a quantitative measure of the electronic character at the nitro group's position. Long-range ¹H-¹⁵N correlation experiments (like HMBC) could further confirm assignments by showing a correlation between the aromatic protons and the nitro-group nitrogen. youtube.comnih.gov
Vibrational Spectroscopy for Molecular Structure Elucidation (Infrared and Raman Spectroscopy)
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these techniques excellent for identifying the presence of these groups and studying intermolecular and intramolecular interactions.
The experimental FTIR and Raman spectra of this compound would display a series of bands corresponding to specific molecular vibrations. To accurately assign these bands, computational chemistry methods are often used. longdom.org Density Functional Theory (DFT) calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict the vibrational frequencies of the molecule. researchgate.netepa.gov
These theoretical predictions provide a complete set of vibrational modes, which can then be correlated with the experimentally observed peaks. epa.gov A scaling factor is often applied to the calculated frequencies to account for approximations in the theoretical model, leading to excellent agreement between the scaled theoretical and experimental data. This combined approach allows for a confident assignment of even complex vibrational spectra. researchgate.net
Table 3: Key Expected Vibrational Modes for this compound Expected frequency ranges based on characteristic group vibrations. DFT calculations provide more precise predictions.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |
|---|---|---|
| O-H stretch | 3200 - 3400 (broad) | Broadened and shifted to lower frequency due to intramolecular H-bonding. |
| C-H stretch (aromatic) | 3050 - 3150 | Stretching of the C-H bonds on the aromatic ring. |
| C-H stretch (methyl) | 2850 - 3000 | Symmetric and asymmetric stretching of C-H bonds in the methyl group. |
| C=C stretch (aromatic) | 1450 - 1600 | Stretching vibrations of the carbon-carbon bonds within the benzene ring. |
| N-O stretch (asymmetric) | 1500 - 1550 | Asymmetric stretching of the N-O bonds in the nitro group. |
| N-O stretch (symmetric) | 1330 - 1370 | Symmetric stretching of the N-O bonds in the nitro group. |
| C-N stretch | 840 - 870 | Stretching of the bond between the aromatic ring and the nitro group. |
| C-Br stretch | 550 - 650 | Stretching of the carbon-bromine bond. |
A key structural feature of many nitrophenols is the presence of intramolecular hydrogen bonding. researchgate.net In this compound, the hydroxyl group and the nitro group are positioned in a way that facilitates the formation of an intramolecular hydrogen bond between the phenolic hydrogen and one of the oxygen atoms of the nitro group.
This interaction has a distinct and observable effect in the infrared spectrum. A "free" (non-hydrogen-bonded) hydroxyl group typically shows a sharp stretching vibration (ν(O-H)) around 3600 cm⁻¹. However, when involved in a hydrogen bond, this bond is weakened and the vibrational frequency is lowered, typically to the 3200-3400 cm⁻¹ region, and the absorption band becomes significantly broader. The magnitude of this shift to lower frequency (red shift) is correlated with the strength of the hydrogen bond. Therefore, the position and shape of the O-H stretching band in the IR spectrum of this compound serve as direct experimental evidence for the presence and relative strength of the intramolecular hydrogen bond that dictates the molecule's preferred conformation. researchgate.netacs.org
Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathway Mapping
Mass spectrometry is a pivotal analytical technique for elucidating the structure of this compound. It provides precise information on the compound's molecular weight and elemental composition. A key feature in the mass spectrum of this molecule is its distinctive isotopic pattern, which arises from the natural abundance of bromine isotopes, 79Br and 81Br. These isotopes occur in an approximate 1:1 ratio, leading to two prominent molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity, which is a characteristic signature for monobrominated compounds. This pattern is instrumental for the rapid identification of bromine-containing fragments within the mass spectrum.
The fragmentation pathways of this compound under mass spectrometric analysis can be predicted based on the established behavior of substituted nitrophenols. Common fragmentation mechanisms include the loss of the nitro group (-NO2), the elimination of a hydroxyl radical (-OH), and the cleavage of the methyl group (-CH3). The presence of the bromine atom also influences fragmentation, potentially leading to the loss of a bromine radical (-Br) or hydrogen bromide (HBr). Mapping these fragmentation pathways is crucial for confirming the connectivity of the atoms within the molecule.
High-Resolution Mass Spectrometry (HRMS) provides the determination of the exact mass of the molecular ion with high precision, which allows for the unambiguous confirmation of the elemental formula of this compound. The theoretical monoisotopic mass can be calculated by summing the exact masses of the most abundant isotopes of each element in the formula C7H6BrNO3.
This calculated exact mass serves as a reference for experimental HRMS measurements. A measured mass that falls within a narrow tolerance (typically <5 ppm) of the theoretical value provides strong evidence for the assigned elemental composition, distinguishing it from other potential formulas with the same nominal mass.
Table 1: Theoretical Exact Mass Data for this compound
| Molecular Formula | Isotope Composition | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| C7H679BrNO3 | 12C=7, 1H=6, 79Br=1, 14N=1, 16O=3 | 230.95311 |
Note: Data in this table is calculated based on IUPAC atomic masses.
Tandem Mass Spectrometry (MS/MS) is an essential technique for probing the detailed structural arrangement of this compound. In an MS/MS experiment, the molecular ion of the compound is selectively isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This process provides direct insight into the molecule's connectivity and helps to map its fragmentation pathways.
For this compound, the fragmentation would likely be initiated by the loss of the nitro group (NO2, 46 Da), a common pathway for nitroaromatic compounds. Subsequent fragmentation could involve the elimination of carbon monoxide (CO, 28 Da) from the phenol (B47542) ring or the loss of the bromine atom. The analysis of these daughter ions allows for the reconstruction of the molecular structure and confirms the positions of the various substituents on the aromatic ring.
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
While no published crystal structure for this compound is currently available, X-ray crystallography remains the definitive method for determining its three-dimensional molecular architecture in the solid state. This technique would reveal precise bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecular geometry. Furthermore, it would offer critical insights into the intermolecular interactions that govern the crystal packing.
The crystal packing of this compound would be dictated by a combination of intermolecular forces, leading to its supramolecular assembly. The hydroxyl (-OH) and nitro (-NO2) groups are expected to be primary drivers of the crystal structure through the formation of hydrogen bonds. The phenolic hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group can act as hydrogen bond acceptors.
The specific substituents on the phenol ring—bromo, methyl, and nitro groups—each exert a distinct influence on the resulting crystal structure.
Nitro Group: As a strong electron-withdrawing group and a potent hydrogen bond acceptor, the nitro group plays a crucial role in directing the supramolecular assembly. Its presence often facilitates the formation of robust hydrogen-bonded networks and can promote π-π stacking interactions. nih.gov
Bromo Group: The bromine atom introduces the possibility of halogen bonding, a directional interaction that can compete with or complement hydrogen bonding. nih.govresearchgate.net Its size and polarizability also affect the steric and electronic environment, influencing how molecules pack together.
Hydroxyl Group: The phenolic hydroxyl group is a key participant in hydrogen bonding, acting as a strong proton donor. Intramolecular hydrogen bonding between the hydroxyl group and the adjacent bromo or nitro substituent could also occur, which would significantly affect the molecular conformation and the pattern of intermolecular interactions. nih.gov
The combination and relative positioning of these functional groups create a complex interplay of forces that ultimately determines the unique crystal structure of this compound.
Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Studies
Electronic absorption and emission spectroscopy are powerful tools for investigating the electronic structure and photophysical properties of this compound. The absorption spectrum, typically measured using UV-Visible spectrophotometry, reveals information about the electronic transitions within the molecule.
For a nitrophenol derivative, the spectrum is expected to be characterized by absorption bands corresponding to π→π* transitions within the aromatic system and n→π* transitions associated with the nitro and hydroxyl groups. The positions and intensities of these bands are sensitive to the nature and position of the substituents on the aromatic ring. The electron-withdrawing nitro group, in conjugation with the electron-donating hydroxyl group, is expected to cause a bathochromic (red) shift of the principal absorption bands compared to unsubstituted phenol.
The photophysical properties, such as fluorescence, would be investigated using emission spectroscopy. While many nitrophenols are weakly emissive due to efficient non-radiative decay pathways, studying their emission characteristics can provide valuable information about the nature of the excited state and the deactivation processes. Factors such as solvent polarity can significantly influence both the absorption and emission spectra (solvatochromism), offering further insights into the electronic structure of the molecule in its ground and excited states. The introduction of different substituent groups to the aromatic ring is known to affect the strength of π−π interactions by altering the electron density of the aromatic system. mdpi.com
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
UV-Visible Spectroscopy for Electronic Transitions
The electronic absorption spectrum of this compound is expected to be characterized by transitions involving the phenolic ring and its substituents. The position and intensity of the absorption bands are influenced by the electronic effects of the bromo, methyl, and nitro groups, as well as the solvent polarity and pH.
In neutral or acidic solutions, nitrophenols typically exhibit absorption bands in the UV region. For instance, 2-nitrophenol (B165410) shows a prominent peak around 351 nm, which is attributed to the S₀–S₁ transition, and another at 279 nm corresponding to the S₀–S₄ transition. nih.gov Both of these transitions are characterized by a charge transfer from the phenol group to the nitro group. nih.gov The deprotonated form, the nitrophenolate, displays a significant red-shift in its absorption spectrum, with a strong peak appearing around 400 nm due to the increased charge-transfer character. nih.gov
The absorption peaks of protonated nitrophenols are found at significantly shorter wavelengths compared to their deprotonated forms. nih.gov The energy difference between the two forms for 2-nitrophenol is approximately 0.55 eV. nih.gov It is anticipated that this compound would follow a similar trend. The presence of the electron-withdrawing bromo and nitro groups, along with the electron-donating methyl group, will modulate the energy of the molecular orbitals and thus the wavelengths of maximum absorption (λmax).
Table 1: Expected UV-Visible Absorption Data for this compound in Different States
| Form | Solvent | Expected λmax (nm) | Transition Type |
|---|---|---|---|
| Protonated | Methanol | ~350-360 | π → π* (Charge Transfer) |
| Deprotonated | Methanol | ~400-415 | π → π* (Charge Transfer) |
| Protonated | Water (acidic) | ~345-355 | π → π* (Charge Transfer) |
Note: The data in this table is hypothetical and based on trends observed for similar nitrophenol compounds.
Fluorescence and Phosphorescence Studies of Excited States
Detailed experimental data on the fluorescence and phosphorescence of this compound are not available in the reviewed literature. However, the photophysical properties of nitrophenols and their derivatives have been a subject of interest.
Generally, many nitrophenols are weakly fluorescent or non-fluorescent at room temperature in solution. This is often attributed to efficient non-radiative decay pathways from the excited state, such as intersystem crossing or internal conversion, which compete with fluorescence. The nitro group, in particular, is known to be a fluorescence quencher.
For 2-nitrophenol, excitation can lead to excited-state intramolecular proton transfer (ESIPT). nih.gov This process can create a transient species with different electronic and structural properties, which may influence its emissive properties. The presence of a bromine atom, a heavy atom, in this compound could potentially enhance the rate of intersystem crossing from the singlet excited state (S₁) to the triplet state (T₁). This "heavy-atom effect" would be expected to decrease the fluorescence quantum yield and increase the phosphorescence quantum yield.
Phosphorescence is the emission of light from a triplet excited state and is generally observed at lower energies (longer wavelengths) than fluorescence. Due to the spin-forbidden nature of the transition, phosphorescence lifetimes are typically much longer than fluorescence lifetimes. While specific data is absent, one could hypothesize that if this compound exhibits phosphorescence, it would likely be best observed at low temperatures in a rigid matrix to minimize non-radiative decay from the triplet state.
Table 2: Hypothesized Luminescence Properties of this compound
| Property | Expected Observation | Influencing Factors |
|---|---|---|
| Fluorescence | Weak or negligible in solution at room temperature. | Nitro group quenching, potential for ESIPT. |
| Phosphorescence | Potentially observable at low temperatures in a rigid medium. | Heavy-atom effect of bromine enhancing intersystem crossing. |
Note: The information in this table is based on general principles of photophysics and the known effects of substituents on aromatic compounds, as direct experimental data for this compound is unavailable.
Computational Chemistry and Theoretical Investigations of 2 Bromo 6 Methyl 4 Nitrophenol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
A fundamental step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 2-Bromo-6-methyl-4-nitrophenol, a key structural feature to investigate would be the potential for intramolecular hydrogen bonding between the hydrogen of the hydroxyl group and the adjacent bromine atom or the oxygen of the nitro group.
The conformational energy landscape would be explored by systematically rotating the hydroxyl (-OH) and nitro (-NO2) groups to identify different conformers and the energy barriers that separate them. The results of such an analysis would reveal the most stable conformer and the relative populations of different conformers at a given temperature. Due to steric hindrance from the adjacent methyl and bromo groups, the rotation of the nitro and hydroxyl groups is expected to be constrained.
Table 1: Illustrative Optimized Geometric Parameters for the Most Stable Conformer of this compound (Predicted) This table presents expected values based on DFT calculations of similar substituted phenols. Actual values would require specific calculations.
| Parameter | Atom Pair/Triplet | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | C-Br | 1.89 |
| C-O (hydroxyl) | 1.36 | |
| O-H (hydroxyl) | 0.97 | |
| C-N (nitro) | 1.48 | |
| N-O (nitro) | 1.23 | |
| C-C (aromatic avg.) | 1.40 | |
| **Bond Angles (°) ** | C-C-Br | 121.0 |
| C-C-O | 119.5 | |
| C-O-H | 109.0 | |
| C-C-N | 118.5 |
| Dihedral Angle (°) | H-O-C-C | ~0 or ~180 |
Frontier Molecular Orbital (FMO) theory is used to explain and predict chemical reactivity. pku.edu.cnrsc.orgsigmaaldrich.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cnacs.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). rsc.org
The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. acs.org For this compound, the electron-withdrawing nitro and bromo groups are expected to lower the energy of the LUMO, making the molecule a good electron acceptor. The electron-donating methyl and hydroxyl groups would raise the energy of the HOMO. DFT calculations would precisely quantify these energies and map the spatial distribution of these orbitals across the molecule.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound Values are illustrative and representative of what would be expected from a DFT calculation (e.g., at the B3LYP/6-31G(d,p) level of theory).
| Parameter | Predicted Energy (eV) |
|---|---|
| HOMO Energy (EHOMO) | -6.8 |
| LUMO Energy (ELUMO) | -3.2 |
The Electrostatic Potential Surface (EPS) map, also known as the Molecular Electrostatic Potential (MEP) map, provides a visual representation of the charge distribution within a molecule. nih.gov It is invaluable for predicting how a molecule will interact with other charged species. The map uses a color scale to indicate different regions of electrostatic potential: red typically indicates electron-rich, negative potential regions (likely sites for electrophilic attack), while blue indicates electron-deficient, positive potential regions (likely sites for nucleophilic attack). nih.gov Green represents neutral potential areas.
For this compound, the EPS map would be expected to show a strong negative potential (red) around the oxygen atoms of the nitro group and the hydroxyl group, making them primary sites for interaction with electrophiles. A region of positive potential (blue) would likely be associated with the hydroxyl hydrogen, indicating its acidic nature. The aromatic ring would show a complex potential distribution due to the competing electronic effects of the various substituents.
Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions
Ab initio (Latin for "from the beginning") methods are computational chemistry techniques based directly on quantum mechanics principles, without the use of experimental data. wikipedia.org While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate predictions of energies and spectroscopic properties.
For this compound, these high-level calculations could be used to:
Refine Energetic Data: Obtain benchmark-quality data for conformational energies and reaction barriers.
Predict Spectroscopic Properties: Simulate vibrational spectra (Infrared and Raman) to help interpret experimental data. Theoretical calculations can aid in assigning specific vibrational modes to the stretching and bending of bonds within the molecule.
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. physics.gov.az This approach allows for the investigation of how environmental factors, such as solvent and temperature, affect molecular behavior. An MD simulation of this compound would involve placing the molecule in a simulated box of solvent molecules (e.g., water or an organic solvent) and calculating the trajectories of all particles. pku.edu.cnchemrxiv.org
Such simulations could reveal:
Solvation Structure: How solvent molecules arrange themselves around the solute, particularly around the polar hydroxyl and nitro groups.
Dynamic Hydrogen Bonding: The formation and breaking of hydrogen bonds between the molecule and protic solvent molecules.
Conformational Dynamics: How the molecule transitions between different conformations in solution, providing a more realistic picture than static gas-phase calculations. physics.gov.az
QSAR (Quantitative Structure-Activity Relationship) Modeling for Reactivity Prediction in Chemical Systems
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of a compound with its activity (e.g., toxicity, biological activity, or chemical reactivity). mdpi.comsemanticscholar.org Instead of studying a single molecule in detail, QSAR models are built from a dataset of related compounds.
To build a QSAR model for the reactivity of compounds like this compound, one would:
Compile a dataset of substituted nitrophenols with known experimental reactivity data.
Calculate a set of molecular descriptors for each compound. These can include electronic descriptors (like HOMO/LUMO energies), steric descriptors (molecular volume), and hydrophobicity descriptors (LogP). researchgate.net
Use statistical methods to build a mathematical equation linking the descriptors to the observed activity.
Once validated, such a model could predict the reactivity of this compound and other similar, untested compounds, providing a valuable tool for screening and prioritizing chemicals for further study. mdpi.com
In-depth Spectroscopic Analysis of this compound Remains Elusive
Despite extensive searches for computational and experimental spectroscopic data on the chemical compound this compound, detailed research findings that allow for a thorough comparison and validation of theoretical predictions against experimental data are not publicly available in the current scientific literature.
Computational chemistry, often employing methods like Density Functional Theory (DFT), is a powerful tool for predicting the spectroscopic properties of molecules. These theoretical calculations can provide valuable insights into the vibrational (IR and Raman), electronic (UV-Vis), and magnetic resonance (NMR) spectra of a compound. However, the validation of these computational models relies on a direct comparison with experimentally recorded spectra. For this compound, a comprehensive study presenting such a side-by-side analysis appears to be absent from accessible scholarly databases.
Searches have yielded information on isomeric compounds, such as 2-Bromo-4-methyl-6-nitrophenol, and other related nitrophenol derivatives. While these studies offer a methodological framework for how such an analysis would be conducted, the specific spectral data—both calculated and measured—are unique to the precise arrangement of atoms in this compound. Consequently, data from its isomers or other related molecules cannot be used to accurately represent the spectroscopic properties of the target compound.
Without published research containing the necessary experimental spectra and corresponding theoretical calculations for this compound, it is not possible to construct the detailed data tables and in-depth analysis required for a complete discussion on the validation of theoretical spectroscopic predictions for this specific molecule. The scientific community has not yet provided a dedicated study to fill this particular knowledge gap.
Reactivity, Reaction Mechanisms, and Functional Transformations of 2 Bromo 6 Methyl 4 Nitrophenol
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Aromatic Ring
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution on 2-Bromo-6-methyl-4-nitrophenol is challenging due to the powerful deactivating effect of the nitro group. quora.comlkouniv.ac.in However, the activating hydroxyl and methyl groups somewhat counteract this. The substitution pattern is determined by the cumulative directing effects of the existing groups. The hydroxyl group is the most potent activating and directing group, strongly favoring substitution at its ortho and para positions. Given that the para position is occupied by the nitro group and one ortho position is occupied by the methyl group, the remaining open position ortho to the hydroxyl (and meta to the nitro group) is the most likely site for electrophilic attack, should the reaction conditions be harsh enough to overcome the deactivation.
The general mechanism for EAS involves the attack of the aromatic pi-system on an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate, known as a benzenonium ion. msu.edu A subsequent deprotonation step restores the aromaticity of the ring. msu.edumasterorganicchemistry.com
Nucleophilic Aromatic Substitution (NAS)
The compound is well-suited for nucleophilic aromatic substitution, primarily due to the presence of the strongly electron-withdrawing nitro group positioned para to the bromine atom, which is a good leaving group. libretexts.org This arrangement stabilizes the negatively charged intermediate (a Meisenheimer complex) formed when a nucleophile attacks the carbon atom bearing the bromine. libretexts.orglibretexts.org The reaction proceeds via an addition-elimination mechanism. libretexts.org
The first step is the rate-determining attack of the nucleophile on the carbon attached to the bromine. libretexts.org This disrupts the ring's aromaticity and forms a resonance-stabilized carbanion. youtube.com The negative charge is delocalized onto the nitro group, which is crucial for stabilizing the intermediate. libretexts.orgyoutube.com In the second, faster step, the leaving group (bromide ion) is eliminated, restoring the aromatic ring. libretexts.org
Table 1: Aromatic Substitution Reactions
| Reaction Type | Reagents/Conditions | Potential Product(s) | Mechanism Notes |
|---|---|---|---|
| Electrophilic | Harsh conditions required (e.g., strong acid, high temp.) | Substitution at the position ortho to the hydroxyl and methyl groups. | Reaction is disfavored due to the deactivating nitro group. |
| Nucleophilic | Strong nucleophile (e.g., RO⁻, NH₃) | Replacement of the bromine atom with the nucleophile. | Facilitated by the para-nitro group which stabilizes the Meisenheimer complex intermediate. libretexts.org |
Reductions of the Nitro Group to Amine Derivatives and Subsequent Reactions
The nitro group of this compound can be readily reduced to a primary amine (-NH₂) to form 2-amino-6-bromo-4-methylphenol (B2500878). This transformation is a cornerstone of aromatic chemistry, significantly altering the electronic properties and reactivity of the molecule. wikipedia.org The electron-withdrawing nitro group is converted into a strongly electron-donating amino group.
Common methods for this reduction include:
Catalytic Hydrogenation: Using catalysts like Palladium-on-carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel with hydrogen gas. wikipedia.org
Metal-Acid Systems: Employing metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). wikipedia.org
Transfer Hydrogenation: Using reagents like formic acid or ammonium (B1175870) formate (B1220265) in the presence of a catalyst. organic-chemistry.org
The resulting 2-amino-6-bromo-4-methylphenol is a versatile intermediate. The newly formed amino group can undergo a variety of subsequent reactions, including diazotization to form a diazonium salt, which can then be replaced by a wide range of other functional groups (Sandmeyer reaction). The amino group can also be acylated or alkylated.
Reactions Involving the Hydroxyl Group (e.g., Esterification, Etherification, Chelation)
The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion. This anion is a potent nucleophile and can participate in several key reactions.
Esterification: The hydroxyl group can react with acyl chlorides or acid anhydrides in the presence of a base (like pyridine) to form the corresponding ester. This reaction proceeds through nucleophilic acyl substitution where the phenolic oxygen attacks the electrophilic carbonyl carbon.
Etherification (Williamson Ether Synthesis): After deprotonation to the phenoxide, the compound can react with an alkyl halide (e.g., methyl iodide) to form an ether. This is a classic Sₙ2 reaction where the phenoxide acts as the nucleophile.
Chelation: The hydroxyl group, in conjunction with the adjacent bromine or methyl group, and particularly with other potential donor atoms introduced through substitution, could act as a ligand for metal ions. For instance, if the nitro group were reduced to an amine and the bromine replaced by another hydroxyl group, the resulting molecule could act as a chelating agent.
Metal-Catalyzed Cross-Coupling Reactions at the Bromine Position (e.g., Suzuki, Heck, Sonogashira)
The carbon-bromine bond in this compound serves as a handle for various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. Aryl bromides are common substrates for these transformations. mdpi.com
Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a powerful method for forming biaryl compounds.
Heck Reaction: This reaction couples the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.org The process typically requires a palladium catalyst and a base, and it shows excellent stereoselectivity. organic-chemistry.orgnih.gov
Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. wikipedia.orglibretexts.org The reaction is catalyzed by palladium complexes and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org
Table 2: Metal-Catalyzed Cross-Coupling Reactions at the Bromine Position
| Reaction Name | Coupling Partner | Catalyst System | Resulting Bond/Structure |
|---|---|---|---|
| Suzuki | Aryl/Vinyl Boronic Acid | Pd(0) catalyst + Base | C-C bond, Biaryl or Aryl-alkene |
| Heck | Alkene | Pd(0) catalyst + Base | C-C bond, Substituted alkene |
| Sonogashira | Terminal Alkyne | Pd(0) catalyst + Cu(I) + Base | C-C bond, Aryl-alkyne wikipedia.org |
Oxidation Reactions and Pathways of the Methyl Group
The methyl group on the aromatic ring is a potential site for oxidation, although this can be challenging without affecting other functional groups on the highly substituted ring. Benzylic oxidation typically requires strong oxidizing agents. Reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid under vigorous conditions can oxidize an aryl-bound methyl group to a carboxylic acid. However, the presence of the electron-rich phenol (B47542) group could lead to undesired side reactions, including ring oxidation or polymerization, under such harsh conditions. Selective oxidation would require carefully chosen reagents that target the benzylic position while tolerating the phenol and other substituents.
Investigation of Intramolecular Cyclization and Rearrangement Pathways
The specific arrangement of functional groups in this compound and its derivatives can facilitate intramolecular cyclization reactions. A prominent example involves the derivative formed after the reduction of the nitro group. The resulting 2-amino-6-bromo-4-methylphenol has nucleophilic amino and hydroxyl groups in proximity to the electrophilic bromine-bearing carbon.
Under appropriate conditions (e.g., with a strong base), an intramolecular nucleophilic aromatic substitution could potentially occur, where the amino or hydroxyl group displaces the bromine atom to form a five- or six-membered heterocyclic ring system, such as a benzoxazole (B165842) or a benzoxazine (B1645224) derivative. Such cyclizations are valuable in the synthesis of complex heterocyclic structures.
Mechanistic Studies of Photochemical Transformations
Nitrophenols are known to be photochemically active, absorbing light in the near-UV spectrum. rsc.org The photolysis of nitrophenols can serve as a source of atmospheric nitrous acid (HONO). rsc.orgresearchgate.net The mechanism often depends on the relative positions of the hydroxyl and nitro groups.
For ortho-nitrophenols, a common photochemical pathway involves an excited-state intramolecular proton transfer (ESIPT) from the phenolic hydroxyl group to the nitro group. mdpi.comrsc.org This is followed by rearrangement and dissociation to yield HONO and a phenoxyl radical. mdpi.com Although the nitro group in this compound is not ortho to the hydroxyl group, the general principles of nitrophenol photochemistry apply.
Upon absorption of UV radiation, the molecule is promoted to an excited state. rsc.org Pathways for phototransformation could include:
Photoionization: Leading to the formation of a radical cation and a solvated electron, followed by deprotonation to yield a phenoxyl radical. researchgate.net
Homolytic Cleavage: The phenolic O-H bond could break homolytically, releasing a hydrogen atom. researchgate.net
Nitro-Nitrite Rearrangement: A common photochemical reaction for nitroaromatics, where the nitro group rearranges to a nitrite (B80452), which can then lead to further reactions.
These photochemical processes are significant in environmental chemistry, contributing to the atmospheric degradation of such compounds. mdpi.com
Environmental Transformation Pathways and Remediation Strategies Involving 2 Bromo 6 Methyl 4 Nitrophenol
Photodegradation Mechanisms and Pathways in Aquatic and Atmospheric Environments
Photodegradation, or photolysis, is a key process that breaks down chemical compounds through the energy of sunlight. This process can occur directly, when the molecule itself absorbs light, or indirectly, through reactions with photochemically generated reactive species in the environment.
Direct photolysis occurs when a molecule absorbs photons, leading to an excited state that can result in chemical bond cleavage. The efficiency of this process is quantified by the quantum yield, which is the ratio of the number of molecules transformed to the number of photons absorbed. While specific quantum yield data for the direct photolysis of 2-bromo-6-methyl-4-nitrophenol are not extensively documented in scientific literature, the process is expected to occur due to the presence of the nitro and phenolic groups, which are known chromophores that absorb light in the solar spectrum.
For related nitrophenolic compounds, direct photolysis can lead to several transformation products. The proposed primary pathways for this compound would likely involve:
Debromination: The cleavage of the carbon-bromine bond, replacing the bromine atom with a hydroxyl group from water.
Denitration: The removal of the nitro group, which can be subsequently transformed into nitrite (B80452) or nitrate (B79036) ions.
Reduction of the Nitro Group: The nitro group can be reduced to a nitroso or amino group.
Ring Cleavage: More extensive degradation can lead to the opening of the aromatic ring, forming smaller aliphatic compounds.
Identification of these products typically involves advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
In natural waters and the atmosphere, indirect photodegradation is often a more significant pathway than direct photolysis. This process is driven by highly reactive oxygen species (ROS) generated by the interaction of sunlight with natural water components like dissolved organic matter, nitrate, and nitrite. cnr.it The most important ROS for the degradation of organic pollutants are the hydroxyl radical (•OH), which is a powerful and non-selective oxidant. kirj.eeresearchgate.net
The degradation of this compound by hydroxyl radicals is anticipated to proceed via several mechanisms:
Hydroxyl Radical Addition: The •OH radical can add to the aromatic ring, forming hydroxylated intermediates. This is often the initial and rate-determining step in the degradation of aromatic compounds. cnr.it
Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from the methyl group.
Electron Transfer: Direct electron transfer from the phenolic compound to the radical can occur.
These initial attacks lead to the formation of various intermediates, such as brominated and methylated catechols or hydroquinones. Subsequent reactions with more ROS can result in the opening of the aromatic ring and, ultimately, complete mineralization to carbon dioxide, water, bromide, and nitrate ions. cnr.itkirj.ee
Biodegradation Pathways by Microbial Communities in Soil and Water Systems
Biodegradation is a critical environmental process wherein microorganisms utilize organic compounds as a source of carbon and energy, leading to their breakdown and removal. researchgate.net The presence of both a halogen (bromo-) and a nitro group on the aromatic ring of this compound suggests that it would be recalcitrant to microbial degradation; however, specialized microbial communities have been shown to degrade similar complex molecules. researchgate.netfrontiersin.org
While specific microbial pathways for this compound are not detailed in existing research, pathways for analogous compounds provide a strong basis for predicting its metabolic fate. Studies on related compounds, such as 3-methyl-4-nitrophenol (B363926) and 2,6-dibromo-4-nitrophenol, have identified key enzymes and metabolites. researchgate.netnih.gov
Two primary initial enzymatic strategies are proposed for substituted nitrophenols:
Oxidative Pathway: This pathway is initiated by a monooxygenase , which removes the nitro group and incorporates one or two hydroxyl groups. For example, the degradation of 3-methyl-4-nitrophenol by Burkholderia sp. strain SJ98 involves a monooxygenase (PnpA) that converts it to methyl-1,4-benzoquinone. frontiersin.orgnih.gov This is followed by reduction to methylhydroquinone (B43894) by a quinone reductase (PnpB) before the aromatic ring is cleaved by a dioxygenase. frontiersin.orgnih.gov An analogous pathway for this compound would produce bromomethyl-1,4-benzoquinone and bromomethylhydroquinone as key intermediates.
Reductive Pathway: This pathway begins with the reduction of the nitro group to a hydroxylamino or amino group. While less common for mineralization, it is a frequent initial step in the biotransformation of nitroaromatic compounds.
The table below summarizes the enzymes and metabolites identified in the degradation of structurally similar compounds, which can be used to infer the potential pathway for this compound.
| Analogous Compound | Microorganism | Key Initial Enzyme | Identified Metabolites |
| 3-Methyl-4-nitrophenol | Burkholderia sp. strain SJ98 | PNP 4-monooxygenase (PnpA) | Methyl-1,4-benzoquinone, Methylhydroquinone |
| 2,6-Dibromo-4-nitrophenol | Cupriavidus sp. strain CNP-8 | FADH2-dependent monooxygenase (HnpA) | 6-Bromohydroxyquinol |
| p-Nitrophenol | Stenotrophomonas sp. | Not specified | Hydroquinone |
This table presents data from studies on analogous compounds to infer potential biodegradation pathways.
The efficiency of microbial degradation of this compound in soil and water is governed by a combination of environmental and biological factors.
| Factor | Effect on Biodegradation Rate | Typical Optimal Range (from related compounds) |
| pH | Affects enzyme activity and compound bioavailability. Degradation is often inhibited in acidic conditions. oup.com | 7.0 - 9.0 |
| Temperature | Influences microbial growth and enzyme kinetics. Rates are typically lower at extreme temperatures. nih.gov | 30 - 37 °C |
| Nutrient Availability | The presence of additional carbon (co-substrates like glucose) and nitrogen sources can enhance microbial growth and degradation activity. researchgate.netfrontiersin.org | Varies; e.g., glucose addition can accelerate degradation. |
| Substrate Concentration | High concentrations of nitrophenols can be toxic and inhibitory to microbial populations. researchgate.net | Low to moderate concentrations are preferred. |
| Oxygen Availability | The initial steps can be either aerobic (monooxygenases) or anaerobic (nitroreductases), influencing the required conditions. | Dependent on the specific microbial pathway. |
This table summarizes key factors influencing biodegradation, with optimal ranges derived from studies on similar nitrophenolic compounds.
Advanced Oxidation Processes (AOPs) for the Abatement of this compound
For recalcitrant compounds like this compound that may resist conventional treatment, Advanced Oxidation Processes (AOPs) offer a powerful alternative. AOPs are characterized by the in-situ generation of highly reactive radicals, primarily the hydroxyl radical (•OH), which can non-selectively degrade a wide range of organic pollutants. kirj.eemdpi-res.com
Several AOPs are applicable for the treatment of water contaminated with substituted nitrophenols:
Fenton and Photo-Fenton Processes: The classical Fenton process uses a mixture of hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to produce hydroxyl radicals. researchgate.net The efficiency is significantly enhanced by UV light in the photo-Fenton process, which promotes the recycling of Fe³⁺ back to Fe²⁺, thus sustaining the catalytic cycle and generating additional radicals. researchgate.netscispace.com This method is highly effective for the destruction of aromatic compounds. researchgate.net
Ozonation: Ozone (O₃) is a strong oxidant, but its reaction with many organic pollutants can be slow and selective. researchgate.net Its effectiveness is greatly improved when combined with catalysts (catalytic ozonation) or UV light, which promote the decomposition of ozone into hydroxyl radicals. kirj.eenih.gov
UV/H₂O₂ Treatment: This process involves the photolysis of hydrogen peroxide with UV radiation to generate hydroxyl radicals. mdpi.com It is a common AOP for water treatment but can be less efficient than the photo-Fenton process for some contaminants. mdpi.com
Heterogeneous Photocatalysis: This technique typically uses a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon illumination with UV light, generates electron-hole pairs. These pairs react with water and oxygen to produce hydroxyl radicals and other ROS on the catalyst surface, which then degrade the pollutant. cnr.it
The general mechanism for all these AOPs involves the attack of hydroxyl radicals on the this compound molecule, leading to hydroxylation, followed by aromatic ring opening and degradation into smaller organic acids, and ultimately, mineralization into CO₂, H₂O, Br⁻, and NO₃⁻.
| AOP Method | Primary Oxidant | Key Features |
| Fenton | •OH | Uses Fe²⁺ and H₂O₂; effective in acidic conditions (pH ~3). researchgate.net |
| Photo-Fenton | •OH | UV light enhances Fenton reaction; faster degradation rates. researchgate.net |
| Catalytic Ozonation | O₃, •OH | Uses a catalyst to improve ozone decomposition into radicals. nih.gov |
| UV/H₂O₂ | •OH | Generates radicals from H₂O₂ photolysis; no sludge production. kirj.ee |
| Heterogeneous Photocatalysis (e.g., TiO₂/UV) | •OH, O₂•⁻ | Uses a semiconductor catalyst and UV light. cnr.it |
Ozonation and UV/H₂O₂ Treatments
Advanced Oxidation Processes (AOPs) like ozonation and UV/H₂O₂ treatments are established methods for the degradation of persistent organic pollutants. These techniques rely on the generation of highly reactive hydroxyl radicals (•OH) that can non-selectively attack and break down complex organic molecules.
Ozonation : Involves bubbling ozone (O₃) through contaminated water. Ozone can react directly with the target compound or decompose to form hydroxyl radicals, particularly at higher pH. For nitrophenolic compounds, ozonation typically leads to hydroxylation of the aromatic ring and eventual ring cleavage.
UV/H₂O₂ Treatment : This process involves the photolysis of hydrogen peroxide (H₂O₂) by ultraviolet (UV) light to generate hydroxyl radicals. It is a widely used AOP for water treatment.
However, no specific studies detailing the application of these methods for the degradation of this compound were identified. Research on similar molecules, like 4-nitrophenol (B140041), demonstrates that these processes can be effective, but the reaction kinetics, degradation efficiency, and optimal operating parameters (e.g., oxidant dose, pH, UV intensity) for this compound remain undocumented. researchgate.netnih.govnih.gov
Photocatalytic Degradation using Semiconductor Materials
Heterogeneous photocatalysis, often employing semiconductor materials like titanium dioxide (TiO₂), is another prominent AOP. When the semiconductor is irradiated with photons of sufficient energy, it generates electron-hole pairs. These charge carriers can react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals, which in turn degrade organic pollutants.
While this technology has been successfully applied to a wide range of phenolic compounds, a literature search did not yield any studies specifically investigating the photocatalytic degradation of this compound. Therefore, information on its degradation efficiency, reaction kinetics, and the influence of various parameters (catalyst loading, pH, light wavelength) is not available.
Sorption and Desorption Behavior in Environmental Matrices (e.g., soil, sediment)
The sorption and desorption characteristics of a chemical compound govern its mobility, bioavailability, and persistence in the environment. These processes are influenced by the chemical's properties (e.g., hydrophobicity, pKa) and the characteristics of the environmental matrix (e.g., organic carbon content, clay content, pH).
For this compound, no empirical data on its sorption coefficients (such as the soil-water partition coefficient, Kd, or the organic carbon-water (B12546825) partition coefficient, Koc) in soil or sediment were found. Such data are crucial for predicting whether the compound is likely to leach into groundwater or remain bound to soil and sediment particles. Studies on other nitrophenols indicate that factors like soil pH and organic matter content significantly impact their sorption behavior, but direct data for this compound is absent. researchgate.netresearchgate.net
Transformation Products and their Chemical Persistence
Understanding the products formed during the degradation of a pollutant is critical, as these transformation products can sometimes be more persistent or toxic than the parent compound. Degradation of a substituted phenol (B47542) like this compound through AOPs could potentially proceed via several pathways, including:
Hydroxylation of the aromatic ring.
Denitration (removal of the -NO₂ group).
Debromination (removal of the -Br atom).
Oxidation of the methyl (-CH₃) group.
Aromatic ring cleavage, leading to the formation of smaller organic acids.
Without experimental studies, the specific transformation products of this compound remain unidentified. Consequently, there is no information on their chemical structures, environmental persistence, or potential ecological impact. Studies on the degradation of other brominated compounds and nitrophenols have identified various intermediates, but these cannot be definitively assigned to the degradation of this compound without specific research. researchgate.netnih.govfrontiersin.org
Applications in Chemical Sensors, Supramolecular Chemistry, and Materials Science Derived from 2 Bromo 6 Methyl 4 Nitrophenol Scaffolds
Utilization in Chemo-sensors and Opto-chemical Sensors for Metal Ions or Anions
The development of selective and sensitive chemical sensors is crucial for environmental monitoring, industrial process control, and biomedical diagnostics. The structural features of 2-bromo-6-methyl-4-nitrophenol make it an attractive candidate for the design of chemosensors for the detection of various metal ions and anions.
Design Principles for Selective Recognition
The design of selective chemosensors based on this compound hinges on the principles of molecular recognition, where the sensor molecule is engineered to have a high affinity for a specific target analyte. The key design elements of such sensors would include:
Binding Pocket: The phenolic hydroxyl group and the oxygen atoms of the nitro group can act as a binding site for metal cations. The size and geometry of this "pocket" can be tailored by the steric hindrance of the adjacent bromo and methyl groups to achieve selectivity for ions of a particular size and charge density.
Electronic Effects: The electron-withdrawing nature of the nitro group and the bromo substituent influences the acidity of the phenolic proton and the electron density on the oxygen atoms. This electronic tuning can modulate the binding affinity of the sensor for different ions.
The following table summarizes the key functional groups of this compound and their potential roles in the selective recognition of ions.
| Functional Group | Role in Ion Recognition |
| Phenolic -OH | Acts as a proton donor and a coordination site for metal ions. |
| Nitro -NO2 | The oxygen atoms can act as hydrogen bond acceptors or coordinate with metal ions. The electron-withdrawing nature modulates the acidity of the phenol (B47542). |
| Bromo -Br | Influences the steric and electronic properties of the binding site. Can participate in halogen bonding. |
| Methyl -CH3 | Provides steric bulk, contributing to the shape selectivity of the binding pocket. |
Signaling Mechanisms (e.g., Colorimetric, Fluorescent)
Upon binding of the target ion, a chemosensor must produce a measurable signal. For sensors derived from this compound, two primary signaling mechanisms are plausible:
Colorimetric Sensing: The binding of a metal ion to the phenolate (B1203915) form of the molecule can alter the electronic structure of the conjugated system. This change in electronic structure can lead to a shift in the absorption spectrum, resulting in a visible color change. The deprotonation of the phenol upon metal binding is often accompanied by a significant color change due to the formation of the phenoxide ion, which has a more extended conjugation.
Fluorescent Sensing: While nitrophenols themselves are often non-fluorescent or weakly fluorescent due to quenching by the nitro group, they can be incorporated into larger fluorescent molecules. The binding of a target ion can modulate the fluorescence through several mechanisms:
Chelation-Enhanced Fluorescence (CHEF): If the nitrophenol moiety is part of a larger fluorophore, the binding of a metal ion can restrict intramolecular rotations or vibrations, leading to an increase in fluorescence intensity.
Photoinduced Electron Transfer (PET) Inhibition: In a sensor designed with a fluorophore and a receptor unit (the nitrophenol), PET from the receptor to the fluorophore can quench the fluorescence. Upon ion binding, the energy levels of the receptor are altered, inhibiting PET and "turning on" the fluorescence.
Fluorescence Resonance Energy Transfer (FRET): A FRET-based sensor could be designed where the nitrophenol-ion complex acts as an energy acceptor, quenching the fluorescence of a nearby donor fluorophore.
Integration into Supramolecular Architectures and Self-Assembly Processes
Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The functional groups on this compound make it an excellent candidate for the construction of well-defined supramolecular architectures through self-assembly processes.
Hydrogen-Bonding Motifs in Crystal Engineering
Crystal engineering is the design and synthesis of crystalline solids with desired properties based on an understanding of intermolecular interactions. Hydrogen bonding is a powerful tool in crystal engineering for controlling the assembly of molecules into specific architectures. In the case of this compound, several hydrogen-bonding motifs can be anticipated:
O-H···O Hydrogen Bonds: The phenolic hydroxyl group is a strong hydrogen bond donor, while the oxygen atoms of the nitro group are effective hydrogen bond acceptors. This can lead to the formation of intermolecular O-H···O hydrogen bonds, linking molecules into chains, ribbons, or more complex three-dimensional networks. For instance, in the crystal structure of the related compound 2-methyl-4-nitrophenol (B1582141), intermolecular O-H···O and C-H···O interactions are observed, which link the molecules into a three-dimensional network.
Halogen Bonding: The bromine atom can participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic atom, such as the oxygen of a nitro or hydroxyl group on an adjacent molecule.
The interplay of these different hydrogen and halogen bonding interactions can be used to direct the self-assembly of this compound into predictable supramolecular structures.
Coordination Polymers and Metal-Organic Frameworks (MOFs) incorporating Phenolic Ligands
Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The phenolic group of this compound can be deprotonated to form a phenoxide, which is an excellent coordinating ligand for a wide variety of metal ions.
The integration of this compound as a ligand in coordination polymers and MOFs can be envisioned in several ways:
As a Monodentate Ligand: The phenoxide oxygen can coordinate to a single metal center.
As a Bridging Ligand: The phenoxide oxygen can bridge two metal centers. Furthermore, the nitro group's oxygen atoms could also participate in coordination, potentially leading to polydentate coordination modes and the formation of higher-dimensional networks.
The presence of the bromo and methyl groups on the ligand can influence the properties of the resulting coordination polymer or MOF in several ways:
Steric Effects: The bulky substituents can control the coordination geometry around the metal center and influence the topology of the resulting framework.
Functionalization of Pores: In porous MOFs, the bromo and nitro groups can line the pores, imparting specific chemical properties that can be exploited for selective gas adsorption or catalysis.
Post-Synthetic Modification: The bromo group can serve as a reactive site for post-synthetic modification, allowing for the introduction of other functional groups into the MOF structure.
The following table provides examples of metal ions that could potentially form coordination polymers and MOFs with this compound as a ligand.
| Metal Ion | Potential Coordination Geometry | Potential Application of MOF |
| Cu(II) | Square planar, Octahedral | Catalysis, Gas storage |
| Zn(II) | Tetrahedral, Octahedral | Luminescence, Sensing |
| Cd(II) | Octahedral | Sensing, Gas separation |
| Lanthanides (e.g., Eu(III), Tb(III)) | Various high coordination numbers | Luminescence, Temperature sensing |
Role as Precursors for Polymer Synthesis and Functional Materials
The reactive functional groups of this compound also make it a valuable precursor for the synthesis of polymers and other functional materials with tailored properties.
The synthesis of polymers from this compound could be approached through several routes:
Polymerization via the Phenolic Group: The phenolic hydroxyl group can be used in polycondensation reactions, for example, with formaldehyde (B43269) to form novolac- or resol-type phenolic resins. The presence of the bromo and nitro groups would impart unique properties to these resins, such as flame retardancy and altered chemical resistance.
Modification and Subsequent Polymerization: The nitro group can be reduced to an amino group, which can then be used as a monomer in the synthesis of polyamides or polyimides. The bromo group can be used in cross-coupling reactions to create conjugated polymers.
Grafting onto Existing Polymers: this compound can be chemically attached to the backbone of other polymers to introduce its specific functionalities. For example, the phenolic group can be reacted with polymers containing electrophilic groups.
The incorporation of the this compound moiety into a polymer can bestow a range of desirable properties, as detailed in the table below.
| Functional Group | Property Imparted to Polymer | Potential Application |
| Phenolic -OH | Adhesion, cross-linking site | Adhesives, coatings |
| Nitro -NO2 | High refractive index, charge transport | Optical materials, electronic devices |
| Bromo -Br | Flame retardancy, increased density | Fire-resistant materials, high-performance plastics |
Advanced Analytical Methodologies for the Detection and Quantification of 2 Bromo 6 Methyl 4 Nitrophenol in Complex Matrices
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
HPLC is a cornerstone technique for the analysis of nitrophenolic compounds due to its versatility and applicability to non-volatile and thermally sensitive molecules. tandfonline.com Method development for 2-Bromo-6-methyl-4-nitrophenol would typically begin with a "scouting gradient" to determine the approximate solvent conditions needed for elution. lcms.cz This involves running a broad gradient, for instance, from 5% to 100% acetonitrile (B52724) in water, to understand the compound's retention behavior on a given column. lcms.cz Based on these initial runs, the gradient can be optimized, or a simpler isocratic method (constant mobile phase composition) can be developed for routine analysis. lcms.cz
The separation of this compound can be achieved using either reversed-phase (RP) or normal-phase (NP) chromatography, with the choice depending on the analyte's properties and the sample matrix.
Reversed-Phase (RP) HPLC: This is the most common and versatile mode for analyzing polar to moderately nonpolar compounds like nitrophenols. jordilabs.comphenomenex.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar, typically a mixture of water and a miscible polar organic solvent like acetonitrile or methanol. jordilabs.comphenomenex.com this compound, being moderately polar, would be well-retained and separated from other components based on its hydrophobicity. jordilabs.com Methods for similar compounds, such as nitrophenol isomers, have been successfully developed using C18 columns with a mobile phase of aqueous acetonitrile. tandfonline.com The pH of the mobile phase can be adjusted to control the ionization of the phenolic hydroxyl group, thereby influencing retention time and peak shape.
Normal-Phase (NP) HPLC: In this mode, the stationary phase is polar (e.g., silica), and the mobile phase is nonpolar (e.g., hexane, chloroform). jordilabs.com While less common for this application, NP-HPLC can be advantageous for separating isomers or when the sample is dissolved in a non-polar solvent. jordilabs.com Retention is driven by interactions between the polar functional groups of the analyte (hydroxyl and nitro groups) and the polar stationary phase. phenomenex.com
| Parameter | Reversed-Phase (RP) HPLC | Normal-Phase (NP) HPLC |
| Stationary Phase | Nonpolar (e.g., C18, C8) | Polar (e.g., Silica, Alumina) |
| Mobile Phase | Polar (e.g., Water/Acetonitrile, Water/Methanol) | Nonpolar (e.g., Hexane, Chloroform) |
| Elution Order | Least polar compounds elute first. | Most polar compounds elute first. |
| Primary Application for Nitrophenols | Widely used for separation in aqueous samples and complex mixtures. tandfonline.com | Niche applications, such as isomer separation. jordilabs.com |
To achieve high sensitivity and specificity, HPLC is almost always coupled with a detector. For this compound, UV-Visible and Mass Spectrometry detectors are most relevant.
HPLC with Ultraviolet (UV) Detection: Nitrophenolic compounds possess strong chromophores and exhibit significant absorbance in the UV-Vis region, making HPLC-UV a robust and widely used technique for their quantification. chromatographyonline.com A photodiode array (PDA) detector is particularly useful as it can acquire the entire UV spectrum for the eluting peak, which aids in peak identification and purity assessment. tandfonline.com For related nitrophenols, optimal detection wavelengths have been identified around 210 nm and 317 nm. tandfonline.com A similar approach could be used to determine the maximum absorbance wavelength for this compound for optimal sensitivity.
HPLC with Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer provides unparalleled selectivity and sensitivity, allowing for definitive identification based on the analyte's mass-to-charge ratio (m/z) and fragmentation patterns. osti.gov This is particularly valuable when analyzing complex matrices where co-eluting peaks might interfere with UV detection. For a brominated compound, the characteristic isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br) in the mass spectrum provides an additional layer of confirmation. HPLC-MS is a powerful tool for the unequivocal identification and quantification of halogenated organic compounds in environmental samples. osti.gov
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography is a high-resolution separation technique well-suited for volatile and thermally stable compounds. phenomenex.com While some phenols can be analyzed directly, nitrophenols can exhibit poor peak shapes and degradation due to interactions with active sites in the GC system. researchgate.net Therefore, analysis of this compound by GC typically requires a derivatization step to convert the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group. tandfonline.comnih.gov
Derivatization is a critical preparatory step that reduces the polarity and increases the volatility of analytes like phenols, making them amenable to GC analysis. nih.gov The primary goal is to replace the active hydrogen of the phenolic hydroxyl group with a non-polar group. phenomenex.com
Common strategies include:
Silylation: This is a widely used technique where a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) or t-butyldimethylsilyl (TBDMS) group, respectively. phenomenex.comresearchgate.net TBDMS derivatives are often preferred as they produce characteristic and easily identifiable mass spectra with a prominent [M-57] ion, corresponding to the loss of a t-butyl group. researchgate.net
Alkylation (Methylation): This involves converting the phenol (B47542) to its corresponding methyl ether (an anisole). Reagents like (trimethylsilyl)diazomethane or diazomethane (B1218177) can be used for this purpose. epa.govnih.gov This approach has been shown to yield sharp peaks and significantly lower detection limits for nitrophenols compared to direct analysis. nih.gov
Acylation: This involves reaction with an acylating agent, though it is less common for simple phenols than silylation or methylation. An example includes using pentafluorobenzyl bromide (PFBBr) to form pentafluorobenzyl ethers, which are highly sensitive to electron capture detection (ECD). epa.gov
| Derivatization Method | Reagent Example(s) | Derivative Formed | Key Advantages |
| Silylation | BSTFA, MTBSTFA | Trimethylsilyl (TMS) or t-butyldimethylsilyl (TBDMS) ether | Common, effective for hydroxyl groups. phenomenex.com TBDMS derivatives give characteristic mass spectra. researchgate.net |
| Alkylation (Methylation) | (Trimethylsilyl)diazomethane | Methyl ether (Anisole) | Produces stable derivatives, significantly improves peak shape and sensitivity for nitrophenols. nih.gov |
| Acylation | Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl ether | Creates derivatives suitable for highly sensitive Electron Capture Detection (ECD). epa.gov |
The combination of Gas Chromatography and Mass Spectrometry (GC-MS) is the gold standard for the definitive identification and quantification of volatile and semi-volatile organic compounds. nih.gov After separation on the GC column, the derivatized this compound enters the mass spectrometer, where it is ionized (typically by electron impact, EI). The resulting mass spectrum, which shows the molecular ion and specific fragmentation patterns, serves as a chemical fingerprint for identification. researchgate.netnih.gov
For quantitative analysis, selected ion monitoring (SIM) can be employed. In SIM mode, the mass spectrometer is set to detect only a few characteristic ions of the target analyte rather than scanning the full mass range. This significantly enhances sensitivity and selectivity, allowing for the detection of trace amounts of the compound even in complex sample extracts. researchgate.net
Electrochemical Methods for Detection and Quantification
Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the detection of electroactive compounds like this compound. The analytical signal is derived from the electrochemical reduction or oxidation of the target analyte at an electrode surface. For nitrophenols, the primary mechanism is the irreversible electrochemical reduction of the nitro (-NO₂) group. researchgate.netnih.gov
Analysis on bare electrodes often suffers from low sensitivity and fouling. scispace.com Consequently, modern electrochemical sensors utilize chemically modified electrodes to enhance performance. Various materials, including biomass-derived activated carbons, graphene-based nanocomposites, and metal nanoparticles, have been used to modify glassy carbon electrodes (GCEs). researchgate.netscispace.comrsc.org These modifications increase the electrode's surface area, improve electron transfer kinetics, and catalytically enhance the reduction of the nitro group, leading to significantly improved sensitivity and lower detection limits. rsc.org
Research on 4-nitrophenol (B140041), a structurally similar compound, has demonstrated the effectiveness of these approaches.
| Electrode System | Technique | Detection Limit (for 4-Nitrophenol) | Reference |
| Activated Carbon-modified GCE | Linear Sweep Voltammetry | 0.16 µM | researchgate.net |
| Vertically-ordered Mesoporous Silica-nanochannel Film/p-GCE | Differential Pulse Voltammetry | Linear range starts at 10 nM | nih.gov |
These methods demonstrate that by modifying the electrode surface, it is possible to achieve very low detection limits for nitrophenols. researchgate.netnih.gov The simplicity, stability, and low cost of these sensors make them practical for real-world applications. rsc.org
Voltammetric Techniques (Cyclic Voltammetry, Differential Pulse Voltammetry)
Voltammetric methods are electrochemical techniques that measure the current response of an electroactive species to an applied potential. These methods are well-suited for the analysis of nitrophenolic compounds due to the electrochemically reducible nitro group.
Cyclic Voltammetry (CV): Cyclic voltammetry is a versatile electrochemical technique used to study the redox behavior of a compound. ossila.comchemspectro.com In the context of this compound, CV can provide qualitative information about its reduction and oxidation processes at an electrode surface. The resulting cyclic voltammogram, a plot of current versus applied potential, would be expected to show a cathodic peak corresponding to the irreversible reduction of the nitro group. The peak potential and current can be influenced by factors such as the pH of the supporting electrolyte and the scan rate. While CV is a powerful tool for mechanistic studies, it is generally less sensitive than pulse techniques for quantitative analysis.
Differential Pulse Voltammetry (DPV): Differential pulse voltammetry is a more sensitive voltammetric technique for quantitative analysis. electrochemsci.orgelectrochemsci.org DPV offers improved resolution and lower detection limits compared to CV by minimizing the background charging current. For the determination of nitrophenols, DPV has been successfully employed, often utilizing the reduction of the nitro group. electrochemsci.org The peak current in DPV is directly proportional to the concentration of the analyte, allowing for the creation of calibration curves for quantification. The choice of working electrode and the optimization of experimental parameters, such as pulse amplitude and width, are critical for achieving high sensitivity and selectivity. For instance, in the analysis of 4-nitrophenol, DPV at a glassy carbon electrode has been shown to be effective. electrochemsci.org
Illustrative Performance of DPV for Nitrophenol Analysis (based on analogous compounds):
| Analyte | Electrode | Linear Range (μM) | Limit of Detection (μM) |
|---|---|---|---|
| 4-Nitrophenol | Glassy Carbon Electrode | 2 - 100 | 0.17 |
| 2-Nitrophenol (B165410) | Silver Solid Amalgam Electrode | 2 - 100 | ~0.02 (with SPE) |
Sensor Design and Electrode Modification for Enhanced Sensitivity
To improve the sensitivity and selectivity of voltammetric methods for the detection of this compound, the surface of the working electrode can be modified. Various nanomaterials and polymers have been explored for this purpose in the context of nitrophenol detection.
The goal of electrode modification is to enhance the electrochemical response by increasing the surface area, facilitating electron transfer, and promoting the accumulation of the target analyte at the electrode surface. Common modifying materials for the detection of nitrophenols include:
Graphene and Reduced Graphene Oxide (rGO): These materials offer a large surface area and excellent electrical conductivity. Composites of rGO with metal nanoparticles, such as gold (AuNPs), have been shown to significantly improve the sensitivity for 4-nitrophenol detection. rsc.org
Metal Nanoparticles: Gold and silver nanoparticles are frequently used to modify electrodes due to their catalytic properties and ability to enhance electron transfer.
Conducting Polymers: Polymers like PEDOT (poly(3,4-ethylenedioxythiophene)) can be electropolymerized on the electrode surface, creating a film that can enhance the detection of nitrophenols. electrochemsci.org
Metal Oxides: Nanocomposites containing metal oxides, such as ZnO, have been utilized to modify electrodes for the sensitive detection of 4-nitrophenol. mdpi.com
The synergistic effects of combining different materials, for instance, in a SrTiO3/Ag/rGO composite, can lead to even lower detection limits for nitrophenols. acs.org The development of such modified electrodes holds great promise for the sensitive and selective determination of this compound in complex samples.
Illustrative Examples of Modified Electrodes for Nitrophenol Detection:
| Modifier | Analyte | Detection Limit |
|---|---|---|
| Graphite Nanoflakes | 4-Nitrophenol | 0.7 μM |
| PEDOT/ERGO | 3-Nitrophenol | 0.08 μM |
| SrTiO3/Ag/rGO | 4-Nitrophenol | 0.03 μM |
Capillary Electrophoresis (CE) for Separation and Analysis
Capillary electrophoresis is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. It is particularly useful for the analysis of small organic molecules, including phenolic compounds. mdpi.comoup.com
In the context of this compound, which is an ionizable compound, Capillary Zone Electrophoresis (CZE) would be a suitable mode. The separation is achieved in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). The pH of the BGE is a critical parameter as it determines the charge of the analyte and the electroosmotic flow (EOF). For phenolic compounds, alkaline conditions are often employed to ensure they are in their anionic form. nih.gov
Detection in CE is typically performed using UV-Vis spectrophotometry, where the absorbance of the analyte is measured as it passes through the detector window. The high separation efficiency of CE allows for the resolution of complex mixtures, making it a powerful tool for the analysis of this compound in matrices containing other structurally similar compounds. The coupling of CE with mass spectrometry (CE-MS) can provide even greater selectivity and sensitivity, allowing for definitive identification of the analyte. nih.gov
Illustrative Performance of CE for Phenolic Compound Analysis:
| Technique | Analyte Class | Typical Limit of Detection |
|---|---|---|
| CZE-UV | Phenolic Acids | 0.01 - 0.06 µg/mL |
| CZE-MS | Phenolic Compounds | 0.004 - 1.9 mg/L |
Spectrophotometric Methods for Quantitative Determination
UV-Visible spectrophotometry is a straightforward and cost-effective method for the quantitative determination of compounds that absorb light in the UV-Visible region. Nitrophenols exhibit characteristic absorption spectra due to their aromatic structure and the presence of the nitro group. depauw.edu
The quantitative determination of this compound would involve measuring its absorbance at a specific wavelength (λmax), where it exhibits maximum absorption. According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the analyte. A calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations.
The pH of the solution is a crucial factor in the spectrophotometric analysis of nitrophenols, as the absorption spectrum can shift depending on the protonation state of the phenolic hydroxyl group. Therefore, it is essential to perform the analysis in a buffered solution to maintain a constant pH. While spectrophotometry is a simple and rapid technique, its selectivity can be limited in complex matrices where other compounds may absorb at the same wavelength. To overcome this, chemometric techniques like partial least squares (PLS) modeling can be used for the simultaneous determination of multiple nitrophenol isomers in mixtures. nih.gov
Illustrative Linear Dynamic Ranges for Spectrophotometric Analysis of Nitrophenols:
| Analyte | Linear Range (µg/mL) |
|---|---|
| m-Nitrophenol | 1 - 20 |
| o-Nitrophenol | 1 - 20 |
| p-Nitrophenol | 1 - 10 |
Emerging Research Frontiers and Future Directions in 2 Bromo 6 Methyl 4 Nitrophenol Research
Exploration of Novel Synthetic Pathways with Enhanced Atom Economy
The frontier in synthetic chemistry is the development of "green" and catalytic alternatives that maximize the incorporation of reactant atoms into the final product. Research is increasingly focused on heterogeneous catalysis, where solid acid catalysts such as zeolites (e.g., H-β) and metal oxides (e.g., γ-alumina) can replace liquid acids for nitration. researchgate.net These catalysts offer high regioselectivity, are easily separated from the reaction mixture, and can be regenerated and reused, drastically reducing corrosive waste streams. researchgate.netpaspk.org Similarly, advancements in catalytic bromination aim to replace Br2 with more atom-economical bromine sources and catalysts that improve selectivity and reduce the formation of polybrominated byproducts.
Future pathways will likely involve flow chemistry processes, which allow for safer handling of nitrating agents and precise control over reaction conditions, leading to higher yields and purity. The overarching goal is to design synthetic routes that are not only efficient but also inherently safer and more environmentally benign, aligning with the core principles of green chemistry. niist.res.inrsc.org
| Parameter | Classical Synthesis | Novel Catalytic Synthesis |
|---|---|---|
| Reagents | HNO₃/H₂SO₄ (mixed acid), Br₂ | Solid acid catalysts (zeolites), catalytic bromine sources |
| Solvents | Often requires organic solvents or excess acid | Can be designed for greener solvents or solvent-free conditions |
| Atom Economy | Low, due to stoichiometric waste (e.g., spent acid, HBr) | High, catalysts are used in small amounts and recycled |
| Waste Generation | High volume of corrosive acid waste | Minimal waste, catalyst is recovered |
| Selectivity | Moderate, can lead to mixtures of isomers | High, catalyst pore structure can control regioselectivity |
Development of Advanced Computational Models for Predicting Reactivity and Environmental Fate
Computational chemistry is becoming an indispensable tool for preemptively assessing the properties and potential environmental impact of chemicals like 2-Bromo-6-methyl-4-nitrophenol. Advanced modeling techniques can predict a molecule's behavior without the need for extensive and costly laboratory experiments.
Density Functional Theory (DFT) is at the forefront of this research, enabling detailed calculations of molecular structure, electronic properties (such as HOMO-LUMO energy gaps), and vibrational spectra. These fundamental parameters provide deep insights into the compound's reactivity, stability, and potential reaction pathways. mdpi.comnih.gov For instance, DFT can be used to model the one-electron reduction potential of the nitro group, a key parameter in predicting its persistence in anoxic environments and its electrochemical signature for sensor development. acs.org
Building on these fundamental calculations, Quantitative Structure-Activity Relationship (QSAR) models represent the next frontier. By correlating computed molecular descriptors with experimentally determined biological or environmental effects (e.g., toxicity, biodegradability), QSAR models can forecast the environmental fate of this compound. mdpi.com Future research will focus on developing more sophisticated, machine-learning-based QSAR models that can provide highly accurate predictions of mutagenicity, bioaccumulation potential, and persistence, guiding the design of safer chemicals and informing risk assessments.
| Parameter | Significance in Computational Models | Predicted Impact |
|---|---|---|
| Molecular Weight | Basic input for all models | Influences diffusion and transport |
| LogP (Octanol-Water Partition Coefficient) | Predicts hydrophobicity and bioaccumulation potential | Affects environmental partitioning and biological uptake |
| Water Solubility | Determines concentration and mobility in aquatic systems | Key factor in environmental fate and exposure |
| pKa | Predicts ionization state at different pH values | Affects solubility, bioavailability, and reactivity |
| HOMO/LUMO Energies | Calculated via DFT to predict chemical reactivity and electronic transitions | Indicates susceptibility to oxidation/reduction |
| One-Electron Reduction Potential | Calculated to predict behavior in reductive environments | Crucial for predicting anaerobic degradation and electrochemical detection |
Design of Highly Selective and Sensitive Sensing Platforms
The detection of nitrophenolic compounds in environmental samples is critical due to their toxicity. While specific sensors for this compound are still an emerging area, the principles established for detecting related compounds like 4-nitrophenol (B140041) provide a clear roadmap for future research. The primary focus is on electrochemical and optical sensing platforms that offer high sensitivity, selectivity, and potential for real-time, on-site analysis.
Electrochemical sensors typically operate by detecting the reduction of the nitro group on the aromatic ring. nih.gov The frontier in this field lies in the modification of electrode surfaces with advanced nanomaterials to enhance performance. mdpi.com Materials such as graphene, carbon nanotubes, and metal nanoparticles (e.g., gold, platinum) provide vast surface areas and excellent conductivity, which amplify the electrochemical signal and lower the detection limit. rsc.orgnih.gov Selectivity can be achieved because the specific reduction potential is influenced by the other substituents on the ring (–Br, –CH₃, –OH), creating a unique electrochemical fingerprint. Future designs may incorporate molecularly imprinted polymers (MIPs) or cyclodextrins as recognition elements to create sensors with exceptional selectivity for the target molecule. rsc.orgsemanticscholar.org
Optical sensors, which rely on changes in fluorescence or color upon interaction with the analyte, offer another promising avenue. mdpi.comresearchgate.net Research in this area explores the use of quantum dots or fluorescent polymers that are "quenched" in the presence of the electron-withdrawing nitroaromatic compound. The integration of these advanced materials is key to developing the next generation of robust, portable, and highly sensitive detection systems. acs.orgnih.gov
| Sensing Platform | Detection Principle | Key Materials | Advantages |
|---|---|---|---|
| Electrochemical Sensor | Reduction of the nitro (-NO₂) group at a specific voltage | Graphene, Carbon Nanotubes, Au/Pt Nanoparticles, Conducting Polymers | High sensitivity, low detection limits, potential for miniaturization |
| Optical (Fluorescence) Sensor | Quenching of fluorescence from a probe molecule upon interaction | Quantum Dots, Fluorescent Polymers, Metal-Organic Frameworks (MOFs) | High sensitivity, rapid response |
| Colorimetric Sensor | Visible color change upon chemical reaction or interaction | Gold/Silver Nanoparticles, Chromogenic Reagents | Simplicity, low cost, visual detection |
Sustainable and Remediation Technologies for Environmental Contamination
Halogenated nitroaromatic compounds can be persistent environmental pollutants, necessitating the development of effective and sustainable remediation technologies. Research is moving away from simple disposal methods towards destructive technologies that mineralize the compound into harmless substances like water, carbon dioxide, and inorganic ions.
One major frontier is bioremediation, which utilizes microorganisms to break down organic pollutants. nih.govresearchgate.net While many microbes can degrade phenols, the presence of both a nitro group and a halogen atom can make this compound more recalcitrant. mdpi.com Future research will focus on identifying and engineering specialized microbial consortia with specific enzymatic pathways, such as dehalogenases and nitroreductases, capable of efficiently degrading these complex molecules. nih.gov
A second, highly active area of research is Advanced Oxidation Processes (AOPs). nih.govresearchgate.net These technologies, including photocatalysis with semiconductors like titanium dioxide (TiO₂) and photo-Fenton processes, generate highly reactive hydroxyl radicals (•OH). researchgate.netijcrt.org These radicals are powerful, non-selective oxidizing agents that can attack and break open the stable aromatic ring, leading to complete mineralization. nih.gov The development of novel photocatalysts that are active under visible light (solar energy) is a key goal, as it would enable a more sustainable and cost-effective remediation approach. nih.gov
| Technology | Mechanism | Advantages | Challenges |
|---|---|---|---|
| Bioremediation | Microbial enzymes break down the compound | Sustainable, low cost, potential for in-situ application | Slow process, compound may be toxic to microbes, recalcitrance of C-Br bond |
| Advanced Oxidation Processes (AOPs) | Generation of highly reactive radicals (e.g., •OH) to destroy the molecule | Rapid and complete degradation, non-selective | Higher operational cost, may require UV light, potential for byproduct formation |
| Adsorption | Physical binding of the compound to a high-surface-area material | Effective for removal from water | Does not destroy the pollutant; requires disposal/regeneration of adsorbent |
Interdisciplinary Research Integrating Materials Science and Chemical Synthesis
Progress in the science of this compound is intrinsically linked to the convergence of multiple scientific disciplines, most notably materials science and chemical synthesis. This interdisciplinary approach creates a synergistic feedback loop where the challenges in one field drive innovation in the other. ucsb.edu
The synthesis of the compound itself is being revolutionized by materials science through the creation of novel catalysts. Materials scientists design and fabricate nanostructured materials, such as zeolites with tailored pore sizes or functionalized graphene sheets, which chemists then employ to develop highly selective and sustainable synthetic routes. researchgate.net
This synergy is equally critical in the development of sensors and remediation technologies. For sensing applications, chemists may design and synthesize a molecule with a specific affinity for this compound, while materials scientists develop methods to immobilize this molecule onto an advanced transducer material (like a carbon nanotube or a quantum dot) to create a functional device. mdpi.comazosensors.comcam.ac.uk In remediation, materials science provides the essential components—be it a novel semiconductor photocatalyst for AOPs or a porous metal-organic framework (MOF) for selective adsorption—which are then integrated into environmental engineering systems. epa.gov
Future breakthroughs will depend on strengthening these collaborations. The targeted synthesis of advanced materials, guided by computational predictions and driven by the need for more efficient chemical processes and environmental technologies, represents the ultimate frontier in this field.
Q & A
Basic Research Questions
Q. How can synthetic protocols for 2-Bromo-6-methyl-4-nitrophenol be optimized to improve yield and purity?
- Methodological Answer : Begin with regioselective nitration of 6-methylphenol under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to minimize polynitration. Subsequent bromination (e.g., Br₂ in acetic acid or HBr/H₂O₂) should be monitored via TLC or HPLC to track intermediate formation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) enhances purity. Reaction parameters (temperature, stoichiometry) must be systematically varied to optimize yield .
Q. What spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substitution patterns (e.g., downfield shifts for nitro and bromo groups).
- XRD : Single-crystal X-ray diffraction with SHELXL (for refinement) and ORTEP-3 (for visualization) resolves bond lengths, angles, and intermolecular interactions. Ensure data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How do steric and electronic effects influence the regioselectivity of nitration and bromination in this compound synthesis?
- Methodological Answer : Computational modeling (DFT or molecular dynamics) predicts regioselectivity by analyzing electron density maps and frontier molecular orbitals. Compare experimental results (e.g., HPLC retention times, XRD data) with simulations to validate directing effects of methyl and nitro groups. For example, the nitro group’s meta-directing nature and bromine’s steric hindrance can be quantified via Hammett constants or Fukui indices .
Q. What strategies resolve contradictions between experimental spectral data and computational predictions for this compound?
- Methodological Answer :
- Triangulation : Cross-validate NMR/IR data with XRD-derived bond parameters (e.g., C-Br bond length ~1.89 Å).
- Dynamic Effects : Account for solvent interactions or tautomerism in simulations (e.g., using COSMO-RS solvation models).
- Error Analysis : Statistically compare experimental and theoretical data (e.g., χ² tests for XRD refinement residuals) to identify systematic biases .
Q. How can thermal and photolytic stability of this compound be systematically evaluated for long-term storage?
- Methodological Answer :
- Thermal Analysis : Conduct TGA/DSC under nitrogen to detect decomposition thresholds (e.g., nitro group elimination above 150°C).
- Photolysis Studies : Expose samples to UV-Vis light (λ = 300–400 nm) and monitor degradation via HPLC-MS. Use quenchers (e.g., NaN₃ for singlet oxygen) to identify reactive species.
- Accelerated Aging : Store samples at elevated temperatures (40–60°C) and analyze periodically for byproduct formation .
Q. What computational approaches best predict the reactivity of this compound in nucleophilic aromatic substitution?
- Methodological Answer :
- Reactivity Descriptors : Calculate local softness, electrophilicity index, and Parr functions to identify reactive sites.
- Transition State Modeling : Use Gaussian or ORCA with solvent models (e.g., PCM for DMSO) to map energy barriers for substitution pathways.
- Benchmarking : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between observed and theoretical vibrational spectra (IR/Raman)?
- Methodological Answer :
- Mode Assignment : Use VEDA or similar software to deconvolute overlapping peaks and assign vibrations (e.g., NO₂ symmetric/asymmetric stretches).
- Anharmonicity Corrections : Apply DFT anharmonic calculations to improve agreement with experimental frequencies.
- Crystal Packing Effects : Compare solution-phase IR with solid-state Raman to isolate lattice influences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
